molecular formula C25H25Cl2F3N4O4S B10759472 1-Propanesulfonic acid, 3,3,3-trifluoro-, 4-(2-(2,4-dichlorophenyl)-5-methyl-4-((1-piperidinylamino)carbonyl)-1H-imidazol-1-yl)phenyl ester CAS No. 866598-45-0

1-Propanesulfonic acid, 3,3,3-trifluoro-, 4-(2-(2,4-dichlorophenyl)-5-methyl-4-((1-piperidinylamino)carbonyl)-1H-imidazol-1-yl)phenyl ester

Cat. No.: B10759472
CAS No.: 866598-45-0
M. Wt: 605.5 g/mol
InChI Key: NHIXRYPUVCFFAF-UHFFFAOYSA-N
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Description

AZD-2207 is a small molecule drug that acts as a cannabinoid receptor CB1 antagonist. It was initially developed by AstraZeneca Pharmaceuticals Co., Ltd. for the treatment of type 2 diabetes mellitus and obesity . The compound has a molecular formula of C25H25Cl2F3N4O4S and a molecular weight of 605.4542 .

Preparation Methods

Chemical Reactions Analysis

AZD-2207, being a highly lipophilic compound, undergoes various chemical reactions. The specific types of reactions it undergoes, such as oxidation, reduction, or substitution, are not explicitly detailed in the available sources. it is known that the compound is a cannabinoid receptor CB1 antagonist, which implies that it interacts with the CB1 receptor through binding and inhibition .

Mechanism of Action

The mechanism of action of AZD-2207 involves its antagonistic effect on the cannabinoid receptor CB1. By binding to this receptor, AZD-2207 inhibits its activity, which is associated with various metabolic processes. The inhibition of CB1 receptors can lead to reduced appetite and improved insulin sensitivity, making it a potential therapeutic agent for metabolic diseases .

Comparison with Similar Compounds

AZD-2207 is similar to other cannabinoid receptor CB1 antagonists, such as AZD1175. Both compounds are highly lipophilic and have similar molecular weights, with minimal structural differences . AZD-2207’s unique properties, such as its specific binding affinity and lipophilicity, make it distinct in its class.

Properties

CAS No.

866598-45-0

Molecular Formula

C25H25Cl2F3N4O4S

Molecular Weight

605.5 g/mol

IUPAC Name

[4-[2-(2,4-dichlorophenyl)-5-methyl-4-(piperidin-1-ylcarbamoyl)imidazol-1-yl]phenyl] 3,3,3-trifluoropropane-1-sulfonate

InChI

InChI=1S/C25H25Cl2F3N4O4S/c1-16-22(24(35)32-33-12-3-2-4-13-33)31-23(20-10-5-17(26)15-21(20)27)34(16)18-6-8-19(9-7-18)38-39(36,37)14-11-25(28,29)30/h5-10,15H,2-4,11-14H2,1H3,(H,32,35)

InChI Key

NHIXRYPUVCFFAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1C2=CC=C(C=C2)OS(=O)(=O)CCC(F)(F)F)C3=C(C=C(C=C3)Cl)Cl)C(=O)NN4CCCCC4

Origin of Product

United States

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